N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone linked to a 2-methylphenyl group substituted with a 1,1-dioxidoisothiazolidinyl moiety. The 1,1-dioxidoisothiazolidine group introduces sulfone functionality, which may enhance metabolic stability and binding affinity to specific enzymes or receptors.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-8-9-15(20-10-5-11-25(20,22)23)12-17(14)19-18(21)13-24-16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWDQSBRKFYCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication. The downstream effects of this can include inhibited cell growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle. By inhibiting CDK2, the compound can cause cell cycle arrest, which can lead to inhibited cell growth and proliferation.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide is a synthetic organic compound with a complex structure that includes a dioxidoisothiazolidine moiety. Its potential biological activities have garnered interest in the fields of medicinal and pharmaceutical chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O4S, with a molecular weight of approximately 350.39 g/mol. The compound features distinct functional groups that may contribute to its biological activity.
Research on the specific mechanisms of action for this compound is limited. However, initial studies suggest that it may interact with various biological targets, potentially influencing cellular signaling pathways. For instance, compounds with similar structures have shown interactions with enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes .
Biological Activity and Therapeutic Potential
The biological activity of this compound can be summarized as follows:
- Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory properties by inhibiting COX enzymes. For example, phenoxyacetamides have been shown to reduce paw thickness and inflammatory markers in animal models .
- Potential as α-Glucosidase Inhibitors : Some derivatives of phenoxyacetamides exhibit selective inhibition of α-glucosidase, which is crucial for managing type 2 diabetes. This suggests that this compound may have similar properties .
Case Studies and Experimental Data
A study on related phenoxyacetamides revealed their effectiveness as non-competitive inhibitors of α-glucosidase with IC50 values significantly lower than established inhibitors like Acarbose . This highlights the potential of such compounds in therapeutic applications for metabolic disorders.
Comparative Analysis
The following table summarizes the biological activities and characteristics of various compounds related to this compound:
| Compound Name | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide | α-glucosidase inhibitor | 50 | Non-cytotoxic effects observed |
| N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine | Experimental | - | Unique pharmacological properties |
| N-(benzo[d]thiazol-2-yl)-substituted phenoxyacetamides | COX inhibitors | 0.06 - 0.97 | Potent against COX isoforms |
Safety and Toxicology
Currently, there is insufficient data on the safety profile and toxicological effects of this compound. Further research is necessary to evaluate its safety in vivo and its potential side effects.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacological studies. Key activities include:
- Anti-Cancer Properties : Research indicates that derivatives of indole compounds, including 2-(1-Methyl-3-(methylthio)-1H-indol-2-yl)acetic acid, may possess significant anti-cancer properties. For instance, the methyl ester form has shown efficacy against hepatocellular carcinoma by inhibiting cell growth and inducing apoptosis through the activation of specific pathways such as NOX4 and SIRT3 .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and osteoarthritis. They work by modulating inflammatory pathways and reducing pain .
Potential Applications
Given its biological activities and mechanisms of action, 2-(1-Methyl-3-(methylthio)-1H-indol-2-yl)acetic acid has several potential applications:
- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for developing new cancer treatments, particularly for hepatocellular carcinoma.
- Anti-inflammatory Agents : The anti-inflammatory properties suggest potential use in managing chronic inflammatory diseases.
- Cosmetic Formulations : Due to its biological activity, there is potential for inclusion in cosmetic products aimed at skin health and anti-aging formulations. Research into dermatokinetics could support this application by assessing the compound's bioavailability in topical formulations .
Case Studies
Case studies highlight the practical applications of 2-(1-Methyl-3-(methylthio)-1H-indol-2-yl)acetic acid:
- Study on Hepatocellular Carcinoma : A study demonstrated that the methyl ester variant significantly inhibited the growth of resistant hepatocellular carcinoma cells more effectively than non-resistant cells, indicating its potential as a targeted therapy .
- Inflammation Models : Experimental models have shown that related compounds can effectively reduce inflammation markers in animal models of arthritis, supporting their use as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- BAI () shares the dioxidoisothiazolidine group with Compound A but replaces the methylphenyl moiety with an indazole-biphenyl system. This substitution likely enhances π-π stacking interactions in biological targets, contributing to its antiproliferative efficacy .
- The thiazolylsulfamoyl group in ’s compound introduces sulfonamide functionality, a hallmark of carbonic anhydrase inhibitors, suggesting divergent therapeutic applications compared to Compound A .
Synthetic Pathways :
- Compounds in and were synthesized via reflux in acetic acid, a common method for acetamide formation. Compound A likely follows a similar route, though starting materials would differ (e.g., 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline) .
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity: BAI’s biphenyl group increases lipophilicity, possibly enhancing membrane permeability but risking off-target effects. Compound A’s methylphenoxy group balances hydrophobicity and steric bulk .
- Metabolic Stability: ’s compounds (e.g., m, n, o) feature hydroxy/amino groups that may undergo glucuronidation. Compound A’s sulfone group could resist oxidative metabolism, extending half-life .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide?
The synthesis typically involves multi-step organic reactions, including cyclization of the isothiazolidin-2-yl moiety, followed by coupling with phenoxyacetamide derivatives. Key steps include:
- Cyclization : Formation of the 1,1-dioxidoisothiazolidine ring under controlled temperature (60–80°C) and acidic conditions (e.g., H₂SO₄ or acetic acid) .
- Amide Coupling : Reaction of the intermediate aryl amine with 2-phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Critical parameters include solvent choice (polar aprotic solvents for cyclization), reaction time (12–24 hours for coupling), and exclusion of moisture to prevent hydrolysis .
Q. How does the 1,1-dioxidoisothiazolidin-2-yl moiety influence the compound’s chemical stability and solubility?
The sulfone group in the isothiazolidin ring enhances stability against oxidation but reduces solubility in aqueous media. Computational studies suggest:
- Solubility : Moderate solubility in DMSO (≈10 mg/mL) and methanol due to hydrophobic aromatic groups .
- Stability : Stable under physiological pH (4–9) but prone to hydrolysis under strongly acidic/basic conditions (>pH 10) .
Experimental validation via HPLC or UV-Vis spectroscopy under varying pH is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–7.5 ppm) and methyl/acetamide groups (δ 2.1–2.3 ppm and δ 3.5–4.0 ppm, respectively) .
- IR Spectroscopy : Identifies sulfone (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O stretch at 1650–1680 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 429.4 [M+H]⁺) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., CDK2 inhibition vs. cytotoxicity)?
Discrepancies may arise from assay conditions (e.g., cell type, concentration). Recommended approaches:
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., CDK2 kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
Q. How can molecular docking and dynamics simulations predict the compound’s mechanism of action?
- Target Prediction : Dock the compound into CDK2 (PDB: 1HCL) to assess binding affinity at the ATP-binding site. The sulfone group may form hydrogen bonds with Lys33 and Asp145 .
- Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions of key residues .
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) to improve aqueous solubility while retaining activity .
- Prodrug Design : Mask the acetamide group with ester linkages to enhance bioavailability .
- In Silico ADMET : Predict absorption (Caco-2 permeability) and metabolism (CYP450 interactions) using tools like SwissADME .
Methodological Challenges
Q. How to address low yields in the final coupling step of the synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
